Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15937772
InChI: InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H
SMILES:
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride

CAS No.:

Cat. No.: VC15937772

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride -

Specification

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name methyl 2-(azetidin-3-yloxy)benzoate;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H
Standard InChI Key JHTSTVOYZLSUGL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1OC2CNC2.Cl

Introduction

Structural Characteristics

Molecular Architecture

Methyl 2-(azetidin-3-yloxy)benzoate hydrochloride features a benzoate ester group (methyl 2-oxybenzoate) connected to an azetidine ring via an ether bond. The azetidine ring, a four-membered nitrogen-containing heterocycle, is substituted at the 3-position with the ether linkage. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents.

Key Structural Data

PropertyValueSource
Molecular FormulaC11H14ClNO3\text{C}_{11}\text{H}_{14}\text{ClNO}_3
Molecular Weight243.68 g/mol
SMILESCOC(=O)C1=CC=CC=C1OC2CNC2.Cl
InChI KeyJHTSTVOYZLSUGL-UHFFFAOYSA-N

The presence of the azetidine ring introduces conformational strain, which can influence its reactivity and interactions with biological targets . The benzoate moiety contributes aromaticity and potential π-π stacking interactions, critical for binding to protein active sites.

Synthesis Methods

General Synthesis Pathways

The synthesis of methyl 2-(azetidin-3-yloxy)benzoate hydrochloride typically involves two primary steps: (1) formation of the azetidine intermediate and (2) coupling with the benzoate derivative.

Azetidine Intermediate Preparation

Azetidine derivatives are often synthesized via cyclization reactions. For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate can be prepared by reacting benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine . Subsequent mesylation or tosylation introduces leaving groups for nucleophilic substitution .

Coupling with Benzoate Derivatives

The azetidine intermediate undergoes nucleophilic substitution with methyl 2-hydroxybenzoate under basic conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Representative Reaction Conditions

StepReagents/ConditionsYieldSource
CyclizationEpichlorohydrin, DIPEA, EtOH75–85%
MesylationMsCl, TEA, DCM, 0–5°C90%
EtherificationMethyl 2-hydroxybenzoate, K₂CO₃65%
Salt FormationHCl (gaseous), Et₂O95%

Physicochemical Properties

"The integration of azetidine rings into pharmaceutical candidates continues to be a focus of modern medicinal chemistry due to their balanced reactivity and bioavailability."

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator